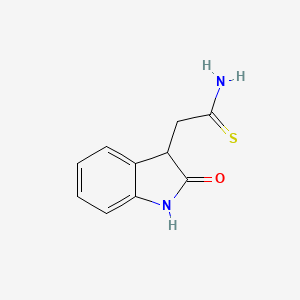
2-(2-氧代吲哚-3-基)乙硫酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Oxoindolin-3-yl)ethanethioamide (abbreviated as 2OIE) is a heterocyclic compound. It has gained significant attention in the scientific community due to its diverse potential. It is part of a series of novel 2-oxoindoline-based acetohydrazides designed and synthesized for their notable cytotoxicity toward human cancer cell lines .
Synthesis Analysis
The synthesis of 2-(2-Oxoindolin-3-yl)ethanethioamide involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structures of the synthesized derivatives were confirmed using IR, MS, 1H NMR, and 13C NMR .Molecular Structure Analysis
The molecular formula of 2-(2-Oxoindolin-3-yl)ethanethioamide is C10H10N2OS. The identification of the structures was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Oxoindolin-3-yl)ethanethioamide is 206.26. Further physical and chemical properties are not explicitly mentioned in the retrieved papers.科学研究应用
Antitumor Activity
The design and synthesis of novel compounds based on 2-(2-Oxoindolin-3-yl)ethanethioamide have yielded promising results as antitumor agents . Specifically, two series of compounds—(E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides (4) and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides (5)—were evaluated for cytotoxicity against human cancer cell lines (SW620, PC-3, and NCI-H23). Notably, several compounds exhibited cytotoxicity equal to or superior to the positive control PAC-1, a procaspase-3 activating compound. Compound 4o, in particular, demonstrated remarkable potency, making it a potential template for novel anticancer drug development.
Cell Cycle Regulation
The representative compounds (4f, 4h, 4n, 4o, and 4p) were found to accumulate U937 cells in the S phase, suggesting an impact on cell cycle progression. Additionally, these compounds induced late cellular apoptosis, highlighting their role in regulating cell growth and death .
Apoptosis Pathways
Abnormalities in apoptosis (programmed cell death) contribute to tumor formation. The compounds derived from 2-(2-Oxoindolin-3-yl)ethanethioamide target apoptotic pathways, including caspases (especially caspase-3), BIM, BAX, Bcl-2, p53, and XIAP. These proteins play crucial roles in cellular survival and death .
Anti-Inflammatory Potential
While not directly related to cancer, the 2-oxoindoline scaffold has been explored for anti-inflammatory properties. For instance, compounds with a 2-oxoindoline-3-ylidene core, such as Tenidap and Sunitinib, have shown anti-inflammatory effects .
Drug Design and Optimization
Researchers continue to use the 2-oxoindoline moiety as a scaffold for designing novel compounds with diverse biological activities. By modifying the substituents and functional groups, scientists aim to optimize drug candidates for various therapeutic purposes .
Biological Assays and Mechanistic Studies
Scientists employ 2-(2-Oxoindolin-3-yl)ethanethioamide in biological assays to understand its interactions with cellular components. Mechanistic studies explore how this compound affects specific pathways, including apoptosis, cell cycle progression, and protein targets .
Do T. M. Dung et al., “Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents,” Scientific Reports, 12(1), 2022. Read full article Figure 1 adapted from Nature, 14(1), 2024. View figure
作用机制
Target of Action
The primary target of 2-(2-Oxoindolin-3-yl)ethanethioamide is procaspase-3 , a key enzyme regulating apoptosis . This compound is designed to activate procaspase-3, leading to the induction of apoptosis, particularly in cancer cells .
Mode of Action
2-(2-Oxoindolin-3-yl)ethanethioamide interacts with its target, procaspase-3, by activating it . The activation of procaspase-3 triggers a cascade of events leading to apoptosis, a form of programmed cell death . This results in the elimination of cancer cells, thereby inhibiting tumor growth .
Biochemical Pathways
The compound affects the apoptotic pathways in cells . Apoptosis is a tightly regulated process that plays a crucial role in maintaining cellular homeostasis. It involves a series of biochemical events leading to characteristic cell changes and death . The activation of procaspase-3 by 2-(2-Oxoindolin-3-yl)ethanethioamide leads to the initiation of these events, resulting in apoptosis .
Result of Action
The activation of procaspase-3 by 2-(2-Oxoindolin-3-yl)ethanethioamide leads to the induction of apoptosis, particularly in cancer cells . This results in notable cytotoxicity toward human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The compound’s effects on the cell cycle have also been observed, with representative compounds accumulating U937 cells in the S phase and substantially inducing late cellular apoptosis .
未来方向
The most potent compound in the series of novel 2-oxoindoline-based acetohydrazides, of which 2-(2-Oxoindolin-3-yl)ethanethioamide is a part, could serve as a template for further design and development of novel anticancer agents . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
属性
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-3-yl)ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-9(14)5-7-6-3-1-2-4-8(6)12-10(7)13/h1-4,7H,5H2,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXOUKMADYSKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)
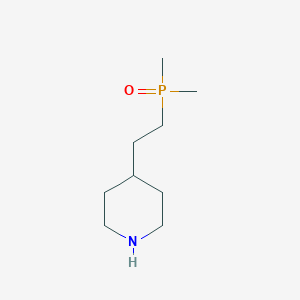
![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)
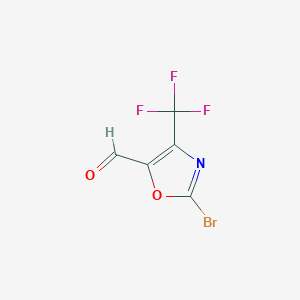
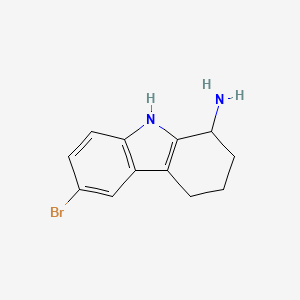
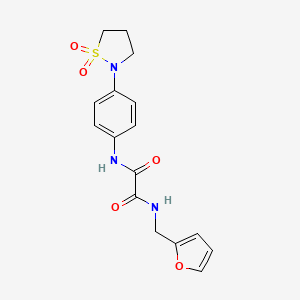
![N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373959.png)
![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)
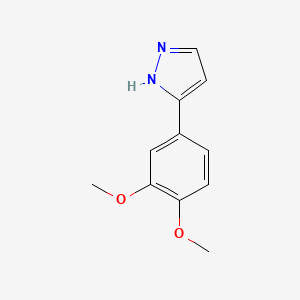
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)
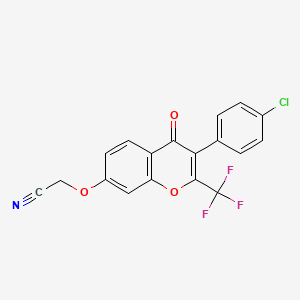
![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)
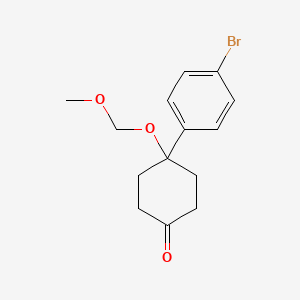
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2373973.png)